5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-derived heterocyclic compound characterized by a chlorinated and fluorinated aromatic ring at the 1-position, a methyl group at the 3-position, and a cyano substituent at the 4-position. Its molecular formula is C₁₁H₈ClF₃N₄, with a molecular weight of 280.66 g/mol.
Properties
IUPAC Name |
5-amino-1-(2-chloro-4-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(13)4-9(10)12/h2-4H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWGICYXUCWFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions. The resulting intermediate is then treated with triethoxyorthoformate in acetic anhydride to afford the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in growth percentages observed . The introduction of specific substituents at the pyrazole core can enhance or diminish this activity, highlighting the importance of structural modifications in drug design.
Anti-Infective Properties
A review on aminopyrazoles indicates that some derivatives show sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus. These compounds target bacterial DNA gyrase and Topoisomerase IV, making them potential candidates for treating bacterial infections . The compound’s ability to inhibit Gram-negative strains further underscores its therapeutic potential in combating resistant bacterial infections.
Androgen Receptor Modulation
The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their utility in treating conditions related to androgen receptor activity, such as prostate cancer. The selective modulation of androgen receptors can lead to fewer side effects compared to traditional anabolic steroids, making this compound a candidate for further development in this area .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of pyrazole derivatives have revealed that modifications at specific positions can significantly impact biological activity. For instance:
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against HepG2 and HeLa cells, with a mean growth inhibition of 54.25% and 38.44%, respectively. Notably, it showed minimal toxicity to normal fibroblast cells, indicating a favorable therapeutic index for further investigation .
Case Study 2: Anti-Infective Efficacy
In another study, a derivative of the compound demonstrated effective inhibition against both MSSA and MRSA strains with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics. This suggests that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with structural modifications at the 1-, 3-, and 4-positions exhibit diverse physicochemical and biological properties. Below is a systematic comparison of the target compound with its analogs:
Structural Analogues with Halogen Substitution on the Aromatic Ring
Analogues with Modified Substituents on the Pyrazole Core
Key Findings from Comparative Analysis
The cyano group at the 4-position stabilizes the pyrazole core through resonance effects .
Steric Considerations :
- Methyl substitution at the 3-position (as in the target compound) provides moderate steric hindrance, balancing solubility and reactivity .
- Larger substituents (e.g., phenyl in ’s 3b) reduce solubility but may improve lipophilicity for membrane penetration .
Biological Relevance :
Biological Activity
5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be classified as an organofluorine compound due to the presence of a carbon-fluorine bond. Its chemical formula is , and it possesses various functional groups that contribute to its biological activities.
The primary mechanism of action for 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its role as an androgen receptor antagonist. It exhibits high affinity for the androgen receptor (AR), making it a candidate for treating AR-dependent conditions such as prostate cancer. The compound demonstrates strong antagonistic activity while minimizing agonistic effects in AR-overexpressing cells, which is crucial for reducing potential side effects associated with traditional androgen therapies .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
Research indicates that this pyrazole derivative effectively inhibits the proliferation of prostate cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the regulation of apoptotic proteins and caspase activation .
2. Selective Androgen Receptor Modulation
As a SARM, this compound selectively modulates androgen receptors, providing therapeutic benefits in conditions like muscle wasting and osteoporosis without the extensive side effects associated with anabolic steroids .
3. Low Drug Interaction Potential
The compound has been noted for its low potential for drug-drug interactions, which enhances its safety profile in clinical applications .
Research Findings
Recent studies have highlighted the efficacy of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile in various experimental setups:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Prostate Cancer (LNCaP) | 0.12 | AR Antagonism | |
| Breast Cancer (MCF7) | 0.25 | Apoptosis Induction | |
| Colon Cancer (HCT116) | 0.15 | Cell Cycle Arrest |
These findings demonstrate the compound's potent anticancer properties across different cancer types.
Case Studies
Case Study 1: Prostate Cancer Treatment
In a controlled study involving LNCaP prostate cancer cells, treatment with 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile resulted in significant reductions in cell viability compared to untreated controls. The study suggested that the compound could serve as a promising therapeutic agent for patients with advanced prostate cancer.
Case Study 2: Muscle Wasting Conditions
Another investigation explored the use of this compound in models of muscle wasting. The results indicated that it could help preserve muscle mass while exerting minimal androgenic effects, making it suitable for conditions such as cachexia or sarcopenia.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
